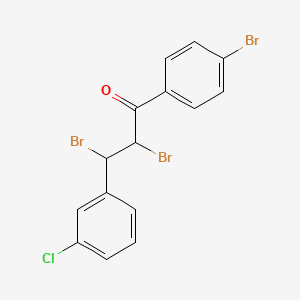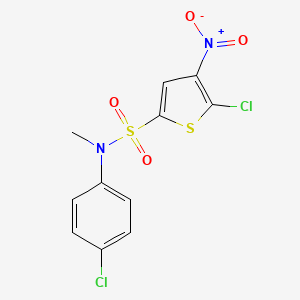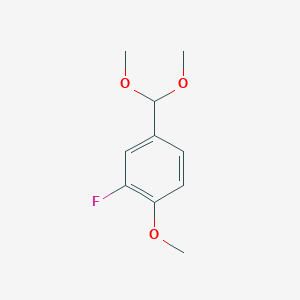
2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of three isopropyl groups attached to the aniline ring at the 2, 3, and 5 positions, and it forms a salt with hydrogen chloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isopropyl halides to introduce the isopropyl groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The resulting 2,3,5-Tri(propan-2-yl)aniline is then treated with hydrogen chloride gas to form the hydrochloride salt.
化学反应分析
Types of Reactions
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The isopropyl groups and the aniline moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Tri(propan-2-yl)aniline: Similar structure but different substitution pattern.
2,3,5-Tri(methyl)aniline: Similar substitution pattern but with methyl groups instead of isopropyl groups.
Uniqueness
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is unique due to the specific arrangement of isopropyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
478001-45-5 |
|---|---|
分子式 |
C15H26ClN |
分子量 |
255.82 g/mol |
IUPAC 名称 |
2,3,5-tri(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-9(2)12-7-13(10(3)4)15(11(5)6)14(16)8-12;/h7-11H,16H2,1-6H3;1H |
InChI 键 |
MVRUHMQYDMGTNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)N)C(C)C)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
